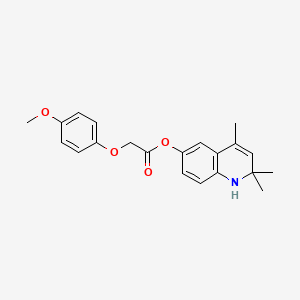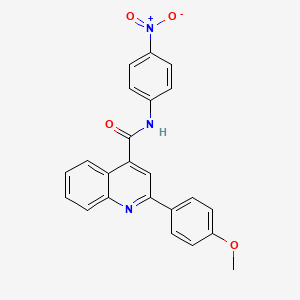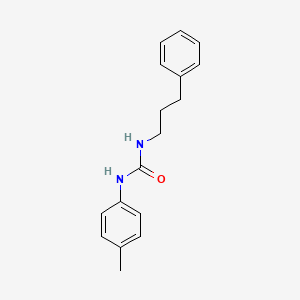
N-(4-methylphenyl)-N'-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-N'-(3-phenylpropyl)urea, also known as MPPU, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective antagonist of the sigma-1 receptor, which is a protein that is found in the endoplasmic reticulum of cells. The sigma-1 receptor has been implicated in a variety of physiological and pathological processes, including pain perception, addiction, and neurodegenerative diseases. The purpose of
Mécanisme D'action
The mechanism of action of MPU is thought to be related to its selective antagonism of the sigma-1 receptor. The sigma-1 receptor has been implicated in a variety of physiological and pathological processes, including pain perception, addiction, and neurodegenerative diseases. By blocking the activity of this receptor, MPU may be able to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
MPU has been shown to have a variety of biochemical and physiological effects in animal models. For example, it has been shown to reduce the release of neurotransmitters, such as glutamate and dopamine, which are involved in pain perception and addiction. Additionally, MPU has been shown to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons. Finally, MPU has been shown to reduce the production of reactive oxygen species, which are involved in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MPU is that it is a selective antagonist of the sigma-1 receptor, which means that it may have fewer off-target effects than other compounds that target this receptor. Additionally, MPU has been shown to have a good safety profile in animal models, suggesting that it may be well-tolerated in humans. However, one limitation of MPU is that it has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on MPU. One area of interest is the development of more potent and selective antagonists of the sigma-1 receptor, which may have improved therapeutic efficacy. Additionally, further studies are needed to determine the optimal dosing regimen for MPU and to evaluate its safety and efficacy in human clinical trials. Finally, MPU may have potential applications in other areas of research, such as cancer biology and stem cell research, and further studies are needed to explore these possibilities.
Méthodes De Synthèse
N-(4-methylphenyl)-N'-(3-phenylpropyl)urea can be synthesized using a variety of methods, including the reaction of 4-methylphenylisocyanate with 3-phenylpropylamine in the presence of a base, such as triethylamine. The resulting product can be purified using standard techniques, such as column chromatography or recrystallization. The purity of the final product can be confirmed using spectroscopic techniques, such as nuclear magnetic resonance (NMR) or mass spectrometry.
Applications De Recherche Scientifique
N-(4-methylphenyl)-N'-(3-phenylpropyl)urea has been studied for its potential use in a variety of scientific research applications. For example, it has been shown to have analgesic effects in animal models of pain, suggesting that it may be useful for the treatment of chronic pain conditions. Additionally, MPU has been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction. Finally, MPU has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models of these diseases.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-14-9-11-16(12-10-14)19-17(20)18-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUIGASSRLGSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N'-(3-phenylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dipiperidine](/img/structure/B4970685.png)
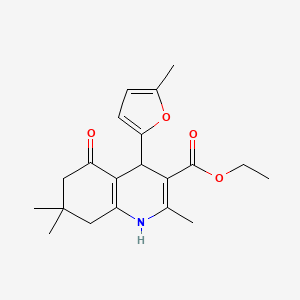
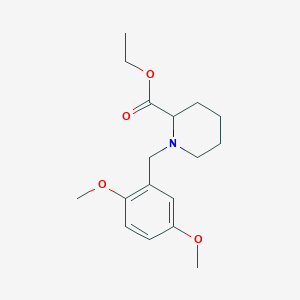
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4970701.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}methanamine](/img/structure/B4970709.png)
![5-(4-bromophenyl)-5-chloro-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4970727.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4970733.png)
![2-(2-thienyl)-5-{[2-(2-thienyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B4970744.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)
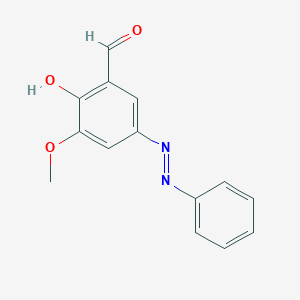
![2-[(1H-indol-3-ylthio)methyl]-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4970759.png)
![N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide](/img/structure/B4970764.png)
